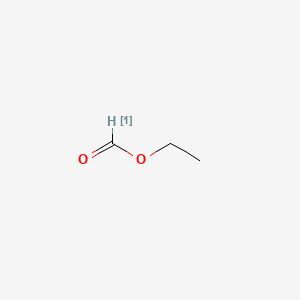

Ethyl formate-d

Vue d'ensemble

Description

Ethyl formate is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid). It has the characteristic smell of rum and is partially responsible for the flavor of raspberries . It occurs naturally in some plant oils, fruits, and juices .

Synthesis Analysis

Ethyl formate can be synthesized via the reaction between formic acid and ethanol in the presence of sulfuric acid, under thermal conditions . Another method involves the reaction of absolute ethyl alcohol with sodium methylate, under agitation temperature, to generate ethyl formate .Molecular Structure Analysis

The molecular structure of Ethyl formate can be represented as O=COCC . Its microwave spectrum indicates the presence of two isomeric forms having the ethyl group cis to the carbonyl oxygen atom but having different arrangement of the methyl group about the -CH2-O bond .Chemical Reactions Analysis

Ethyl formate is involved in various chemical reactions. For instance, it undergoes pyrolytic decomposition to the corresponding acid and alkene . More details about its reactions can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

Ethyl formate is a colorless liquid with a fruity odor . It has a molar mass of 74.079 g/mol and a density of 0.917 g/cm3 . It has a melting point of -80°C and a boiling point of 54.0°C . It is soluble in water at 9% (17.78°C) and has a vapor pressure of 200 mmHg (20°C) .Applications De Recherche Scientifique

Astrobiology

- Ethyl formate is among the largest organic molecules unambiguously detected by radio astronomers in the interstellar medium . It is also called ethyl methanoate and is partly responsible for the flavor of raspberries, and it has the characteristic odor of rum .

- The trans conformer of ethyl formate was detected in the Galactic Center molecular cloud Sagittarius B2 (N) by Belloche et al. (2009), who suggest that it may be produced by surface reactions on interstellar dust grains, perhaps involving precursors such as methyl formate and ethanol .

- More recently, the gauche conformer has also been detected, in a line survey of the Orion molecular cloud (Tercero et al. 2013) .

Environmental Science and Health

- Ethyl formate and nitrogen fumigant is a new, safe, and environmentally friendly option for treating a 20ft shipping container loaded with general freight .

- Fumigation trials were conducted in a 20ft general purpose (GP) shipping container. Four species of mixed-age cultures, Lasioderma serricorne (F.), Sitophilus oryzae (L.), Trogoderma variabile (Ballion), and Rhyzopertha dominica (F.) were used for bioassays .

- Ninety g 3 of ethyl formate nitrogen formed non-flammable ethyl formate fumigant formulation was released into the container. The fumigation yielded sufficient concentration time (Ct) products at range of 437.54–449.19g h m 3 in the container for exterminating all life stages .

Food Science

- The approach of converting the highly volatile EF into a solid-state precursor can be useful for in-package fumigation of fresh produce to destroy insect pests, as well as to inhibit the proliferation of spoilage microorganisms .

- This innovative nano-based delivery system of Ethyl formate for active packaging applications can be a game-changer in the food industry .

Propriétés

IUPAC Name |

ethyl deuterioformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl formate-d | |

CAS RN |

35976-76-2 | |

| Record name | 35976-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

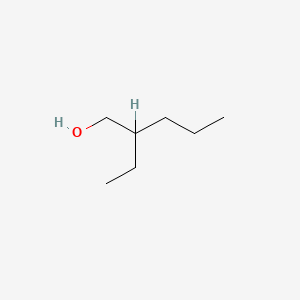

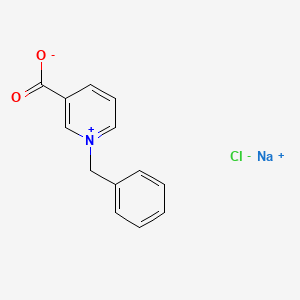

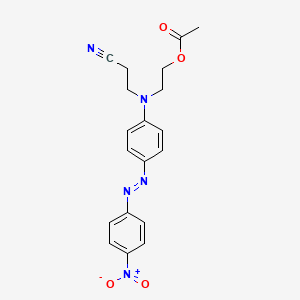

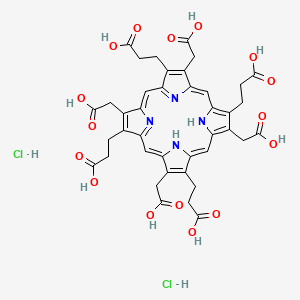

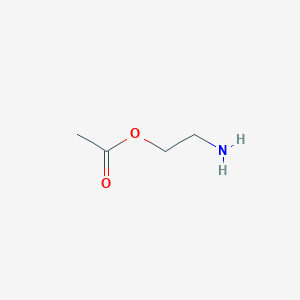

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.